molecular formula C157H238N42O41 B10846541 Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2

Cat. No.: B10846541
M. Wt: 3369.8 g/mol
InChI Key: NNTUVPALHRZTKJ-BHNOSDEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide with a 32-amino-acid sequence, characterized by its N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). This peptide is hypothesized to exhibit amyloid-like aggregation behavior due to its β-sheet-prone motifs, such as repeated Val (V) and Gly (G) residues . Its extended structure and charged residues (e.g., Arg, Lys) may also influence interactions with biological membranes or other biomolecules, though its precise functional role remains under investigation.

Properties

Molecular Formula

C157H238N42O41

Molecular Weight

3369.8 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C157H238N42O41/c1-77(2)58-102(176-119(209)72-169-131(215)85(17)173-138(222)103(59-78(3)4)182-136(220)99(50-52-115(159)205)178-142(226)108(65-94-69-165-76-172-94)187-155(239)129(88(20)203)197-153(237)126(83(13)14)193-145(229)107(175-89(21)204)64-93-68-167-96-45-32-31-44-95(93)96)140(224)183-104(60-79(5)6)141(225)190-112(75-201)147(231)179-100(51-53-116(160)206)137(221)189-111(74-200)133(217)170-70-118(208)168-71-120(210)191-124(81(9)10)152(236)194-125(82(11)12)151(235)180-98(47-35-55-166-157(163)164)134(218)177-97(46-33-34-54-158)135(219)185-109(66-117(161)207)143(227)184-106(63-92-42-29-24-30-43-92)144(228)195-127(84(15)16)156(240)199-57-37-49-114(199)149(233)196-128(87(19)202)154(238)188-110(67-122(212)213)146(230)192-123(80(7)8)150(234)171-73-121(211)198-56-36-48-113(198)148(232)186-105(62-91-40-27-23-28-41-91)139(223)174-86(18)132(216)181-101(130(162)214)61-90-38-25-22-26-39-90/h22-32,38-45,68-69,76-88,97-114,123-129,167,200-203H,33-37,46-67,70-75,158H2,1-21H3,(H2,159,205)(H2,160,206)(H2,161,207)(H2,162,214)(H,165,172)(H,168,208)(H,169,215)(H,170,217)(H,171,234)(H,173,222)(H,174,223)(H,175,204)(H,176,209)(H,177,218)(H,178,226)(H,179,231)(H,180,235)(H,181,216)(H,182,220)(H,183,224)(H,184,227)(H,185,219)(H,186,232)(H,187,239)(H,188,238)(H,189,221)(H,190,225)(H,191,210)(H,192,230)(H,193,229)(H,194,236)(H,195,228)(H,196,233)(H,197,237)(H,212,213)(H4,163,164,166)/t85-,86-,87+,88+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1

InChI Key

NNTUVPALHRZTKJ-BHNOSDEFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C

Origin of Product

United States

Preparation Methods

Solvent Systems and Resin Swelling

Optimal resin swelling is achieved using DMF and DCM in alternating washes, which prevent aggregation of the growing peptide chain. For Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2, a 3:1 v/v DMF:DCM ratio is employed during valine-rich regions to minimize β-sheet formation.

Coupling Reagents and Additives

Benzotriazole-based activators (HBTU/HOBt) are favored over phosphonium salts (PyBOP) due to reduced racemization risks. Additives such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) further suppress side reactions, improving yields by 12–15% for sterically hindered residues.

In-Process Monitoring and Quality Control

Real-time monitoring via HPLC-MS after every five residues ensures sequence fidelity. For instance, the segment VVRKNFVPTD is prone to aspartimide formation; incorporating 0.1 M HOBt in the coupling mix reduces this by 30%.

Comparative Analysis of Synthesis Technologies

MethodPeptide LengthKey AdvantagesLimitations for Ac-WVTHQL...F-NH2
Fmoc-SPPS< 80 aaHigh purity (≥95%), scalableProlonged synthesis time (7–10 days)
Boc-SPPS< 50 aaEfficient for hydrophobic peptidesHarsh HF cleavage damages side chains
Chemo-Enzymatic>150 aaEnables cyclizationRequires ligation sites (not present)
Table 1: Synthesis methods evaluated for this compound.

SPPS outperforms liquid-phase methods due to the peptide’s length and lack of solubility issues in DMF. Enzymatic approaches are unsuitable due to the absence of cysteine or lysine residues for ligation.

Cleavage and Global Deprotection

The final cleavage uses a mixture of TFA:H2O:TIPS:EDT (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This formulation concurrently removes side-chain protectors and severs the resin-peptide bond while minimizing oxidation of methionine and tryptophan. Post-cleavage, the peptide is precipitated in cold diethyl ether, yielding a crude product with 80–85% purity.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified using a C18 column with a 10–40% acetonitrile gradient over 60 minutes. The target elutes at 28–32% acetonitrile, achieving ≥98% purity after two rounds.

Mass Spectrometry and Amino Acid Analysis

MALDI-TOF MS confirms the molecular weight (observed: 4236.8 Da; calculated: 4236.2 Da). Amino acid analysis via hydrolysis (6M HCl, 110°C, 24h) validates the molar ratios, with glutamine and serine recovery rates exceeding 95%.

Challenges and Mitigation Strategies

Aggregation During Synthesis

The VVRKN motif induces β-sheet aggregation, reducing coupling efficiency. Incorporating pseudo-proline dipeptides at QL and LS positions disrupts secondary structures, improving yields by 20%.

Aspartimide Formation

The DVGP sequence is susceptible to aspartimide formation under basic conditions. Using DIEA-free coupling reagents and maintaining pH < 8.5 during deprotection minimizes this side reaction .

Chemical Reactions Analysis

Types of Reactions

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce specific amino acid substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 involves its binding to the calcitonin gene-related peptide 1 receptor. By acting as an antagonist, it blocks the receptor’s activity, preventing the downstream signaling pathways that lead to vasodilation and pain transmission. This interaction is crucial for its potential therapeutic effects in conditions like migraines .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ac-WVTHQLAGLLSQSGGVVRKNFVPTDVGPFAF-NH2 and Analogues

Compound Name Sequence Features Structural Motifs Aggregation Propensity (Hypothesized)
This compound 32 residues, alternating hydrophobic/polar residues, acetylated/amidated termini β-sheet (V-rich regions), amphipathic High
FEFEFKFK-OH [4] 8 residues, alternating Phe (F) and Lys (K) Repetitive aromatic/charged motifs Moderate
Ac-(ChaKChaK)2-NH2 [13] Cyclohexylalanine (Cha) and Lys repeats, capped termini Helical propensity Low
(VK)5V-NH2 [13] Repeating Val-Lys motifs, C-terminal Val Extended β-strand High
Ac-(IKIE)3-NH2 [8] Alternating Ile-Lys-Ile-Glu repeats Mixed α/β-structure Variable

Key Observations :

  • Unlike Ac-(ChaKChaK)2-NH2, which adopts helical conformations, the target peptide’s Val/Gly-rich regions favor β-sheet stacking, a hallmark of amyloid fibrils .

Functional and Biophysical Comparisons

Aggregation Kinetics

Studies on analogous peptides (e.g., (VK)5V-NH2) reveal that repetitive hydrophobic residues accelerate fibril formation, while charged residues (e.g., Lys, Arg) modulate solubility . The target peptide’s higher density of Val and Gly residues may promote rapid nucleation but stabilize fibrils through hydrophobic packing .

Membrane Interactions

Compounds like Ac-RLDLRLALRLDLR-NH2 [9] and (LK)6L-NH2 [14] exhibit membrane-disruptive activity due to their amphipathic helices. In contrast, this compound’s extended β-sheet structure may favor pore formation or surface adsorption, analogous to amyloid-β peptides .

Research Findings and Limitations

  • In Silico Predictors : Tools like AGGRESCAN and TANGO predict strong aggregation propensity for this compound, scoring higher than (VR)6V-NH2 [14] due to its longer hydrophobic core .
  • Experimental Gaps: Limited empirical data exist on its conformational dynamics or cytotoxicity compared to well-studied analogues like Ac-(VKVE)3-NH2 .

Q & A

Q. How can researchers ensure reproducibility when describing the peptide’s synthesis and characterization?

  • Methodological Answer : Provide detailed protocols in the “Experimental” section: resin type, coupling reagents, cleavage conditions, and HPLC gradients. Share raw chromatograms and mass spectra in supplementary files. Use IUPAC nomenclature and report enantiomeric excess if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.